molecular formula C13H15N5S2 B15282737 3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B15282737
M. Wt: 305.4 g/mol
InChI Key: OHGAIIZNMATXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of triazole and thiadiazole rings. One common method involves the reaction of 3-(tert-butylsulfanyl)methyl-1,2,4-triazole with 3-pyridinecarboxylic acid hydrazide under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Tert-butylsulfanyl)methyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its tert-butylsulfanyl group and pyridine ring contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C13H15N5S2

Molecular Weight

305.4 g/mol

IUPAC Name

3-(tert-butylsulfanylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H15N5S2/c1-13(2,3)19-8-10-15-16-12-18(10)17-11(20-12)9-5-4-6-14-7-9/h4-7H,8H2,1-3H3

InChI Key

OHGAIIZNMATXCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCC1=NN=C2N1N=C(S2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.